Cas no 5516-22-3 (2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-)

2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl- structure
5516-22-3 structure
Nome del prodotto:2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-
Numero CAS:5516-22-3
MF:C22H20ClN5O2
MW:421.879503250122
CID:373106
PubChem ID:79650

2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-
    • 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-2-benzopyrone
    • 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenylchromen-2-one
    • 2-(3-Phenylcoumarin-7-ylamino)-4-chloro-6-diethylamino-s-triazine
    • 2H-1-Benzopyran-2-one, 7-((4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)-3-phenyl-
    • 7-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)-3-phenyl-2-benzopyrone
    • 7-{[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-3-phenyl-2H-chromen-2-one
    • NSC 338963
    • HAKKOL PYB-D
    • 7-([4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino)-3-phenyl-2H-chromen-2-one #
    • Coumarin, 7-[[4-chloro-6-(diethylamino)-s-triazin-2-yl]amino]-3-phenyl-
    • NSC-338963
    • DTXSID5063940
    • NS00033253
    • 5516-22-3
    • 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-chromen-2-one
    • Coumarin, 7-((4-chloro-6-(diethylamino)-s-triazin-2-yl)amino)-3-phenyl-
    • 7-([4-Chloro-6-(diethylamino)-S-triazin-2-yl]amino)-3-phenylcoumarin
    • 2H-1-Benzopyran-2-one,3,5-triazin-2-yl]amino]-3-phenyl-
    • SCHEMBL194079
    • 7-(2-CHLORO-6-DIETHYLAMINO-S-TRIAZIN-4-YLAMINO)-3-PHENYLCOUMARIN
    • 3-phenyl-7-[(6-chloro-4-diethylamino-s-triazine-2-yl)amino]coumarin
    • NSC338963
    • 2H-1-Benzopyran-2-one, 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-
    • TINOPAL SFG
    • 7-((4-CHLORO-6-(DIETHYLAMINO)-S-TRIAZIN-2-YL)AMINO)-3-PHENYLCOUM
    • MLS000758535
    • EINECS 226-861-4
    • AKOS003369046
    • 3-PHENYL-7-(4'-CHLORO-6'-DIETHYLAMINO-S-TRIAZINYL-2'-AMINO)COUMARIN
    • X89V4CV52R
    • SMR000528964
    • Inchi: InChI=1S/C22H20ClN5O2/c1-3-28(4-2)22-26-20(23)25-21(27-22)24-16-11-10-15-12-17(14-8-6-5-7-9-14)19(29)30-18(15)13-16/h5-13H,3-4H2,1-2H3,(H,24,25,26,27)
    • Chiave InChI: RWZSFMOHCSPTDM-UHFFFAOYSA-N
    • Sorrisi: CCN(CC)C1=NC(=NC(=N1)NC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)Cl

Proprietà calcolate

  • Massa esatta: 421.1308
  • Massa monoisotopica: 421.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 623
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 80.2A^2

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 641.8°Cat760mmHg
  • Punto di infiammabilità: 342°C
  • Indice di rifrazione: 1.679
  • PSA: 80.24
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso